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Compound of Interest

Compound Name:
22,23-Dihydroavermectin B1a

aglycon

Cat. No.: B2661780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization,

and quantification of Ivermectin Impurity G, also known as H2B1a aglycone. This document

outlines the chemical properties, regulatory context, and detailed analytical methodologies

crucial for the quality control and assurance of Ivermectin active pharmaceutical ingredients

(API) and finished drug products.

Introduction to Ivermectin and its Impurities
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary

medicine. It is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by

the fermentation of Streptomyces avermitilis. The manufacturing process and subsequent

storage of Ivermectin can lead to the formation of various impurities, which must be carefully

monitored to ensure the safety and efficacy of the drug.

Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States

Pharmacopeia (USP) have established monographs with specific limits for these impurities.[1]

[2] Ivermectin Impurity G is one such related substance that requires diligent identification and

control.

Characterization of Ivermectin Impurity G
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Ivermectin Impurity G is structurally the aglycone of the Ivermectin H2B1a component, meaning

it lacks the disaccharide moiety of the parent molecule.

Table 1: Chemical and Physical Properties of Ivermectin Impurity G

Property Value

Systematic Name

(6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-

epoxy-13-hydroxy-25-[(1S)-1-

methylpropyl]milbemycin B

Synonyms H2B1a aglycone, Ivermectin B1 Aglycon

CAS Number 73162-95-5[3][4]

Molecular Formula C₃₄H₅₀O₈[4]

Molecular Weight 586.76 g/mol [3]

Appearance Off-White Solid[4]

Regulatory Landscape and Acceptance Criteria
The control of impurities in pharmaceutical substances is governed by international guidelines,

primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A(R2)

for new drug substances.[1][5][6] These guidelines establish thresholds for reporting,

identification, and qualification of impurities.

The European Pharmacopoeia monograph for Ivermectin provides a liquid chromatography

method for the analysis of related substances.[2] While a specific limit for Impurity G is not

individually listed, it falls under the category of "any other impurity." The general acceptance

criteria for impurities in Ivermectin are summarized below.

Table 2: General Impurity Limits for Ivermectin according to Ph. Eur.
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Impurity Acceptance Criterion

Any other impurity

Not more than the area of the principal peak in

the chromatogram of the reference solution (b)

(1.0%)

Total impurities

Not more than 5 times the area of the principal

peak in the chromatogram of the reference

solution (b) (5.0%)

Disregard limit
Area of the principal peak in the chromatogram

of the reference solution (c) (0.05%)

Note: These are general limits. Specific limits for a given product must be established and

justified based on safety and batch data.

Analytical Methodologies for Identification and
Quantification
The primary techniques for the identification and quantification of Ivermectin Impurity G are

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass

Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard pharmacopoeial method for the routine quality control

of Ivermectin and its related substances.

Experimental Protocol: HPLC-UV for Related Substances (based on Ph. Eur.)

Chromatographic Conditions:

Column: 4.6 mm x 25 cm column packed with octadecylsilyl silica gel for chromatography (5

µm).

Mobile Phase: A mixture of water, methanol, and acetonitrile (15:34:51 V/V/V).

Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometer at 254 nm.

Injection Volume: 20 µL.

Column Temperature: 25 °C.

Preparation of Solutions:

Test Solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and

dilute to 50.0 mL with the same solvent.

Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference

Substance) in methanol and dilute to 50.0 mL with the same solvent.

Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with methanol.

Reference Solution (c): Dilute 5.0 mL of Reference Solution (b) to 100.0 mL with methanol.

System Suitability:

Resolution: Minimum of 3.0 between the peaks due to component H2B1b and component

H2B1a in the chromatogram obtained with Reference Solution (a).

Signal-to-noise ratio: Minimum of 10 for the principal peak in the chromatogram obtained

with Reference Solution (c).

Symmetry factor: Maximum of 2.5 for the principal peak in the chromatogram obtained with

Reference Solution (a).

Quantification:

For accurate quantification of Impurity G, a specific reference standard for the impurity should

be used. In its absence, the concentration can be estimated using the Ivermectin main

component peak with the assumption that the response factor is 1.0, unless a relative response

factor (RRF) has been determined.

Table 3: HPLC Method Validation Parameters (Illustrative)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Acceptance Criteria

Specificity
The method should be able to resolve Impurity

G from Ivermectin and other potential impurities.

Linearity
Correlation coefficient (r²) ≥ 0.99 for the impurity

standard over a defined concentration range.

Accuracy
Recovery of 90.0% to 110.0% for the impurity

standard spiked in the sample matrix.

Precision (Repeatability & Intermediate)
RSD ≤ 15% for the quantification of the impurity

at the limit of quantification (LOQ).

Limit of Detection (LOD) Signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Robustness
No significant changes in results with small,

deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification and structural confirmation of impurities.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to

confirm the elemental composition of Impurity G.

Experimental Protocol: LC-HRMS for Identification

LC Conditions:

Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate Impurity G from Ivermectin and other

components.
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Flow Rate: 0.5 - 1.0 mL/min.

Injection Volume: 5 - 10 µL.

MS Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

Scan Range: m/z 100-1200.

Collision Energy (for MS/MS): Ramped or fixed collision energy to induce fragmentation.

Expected Results:

Full Scan MS: The protonated molecule [M+H]⁺ of Ivermectin Impurity G is expected at an

m/z corresponding to its molecular weight (586.76 Da) plus the mass of a proton. HRMS will

provide a highly accurate mass measurement.

MS/MS Fragmentation: Tandem mass spectrometry will produce a characteristic

fragmentation pattern that can be used for structural elucidation. The fragmentation of the

aglycone will differ significantly from that of Ivermectin due to the absence of the sugar

moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of organic

molecules, including pharmaceutical impurities.

Experimental Protocol: 1D and 2D NMR for Structural Elucidation

Sample Preparation:

Isolate a sufficient quantity of Ivermectin Impurity G using preparative HPLC.

Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

NMR Experiments:
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¹H NMR: Provides information on the number and types of protons and their neighboring

environments.

¹³C NMR: Provides information on the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons and carbons, confirming the complete structure of the impurity.

Data Analysis:

The chemical shifts and coupling constants from the NMR spectra are compared with those of

the Ivermectin reference standard and with data from the literature to confirm the structure of

the H2B1a aglycone.

Visualization of Analytical Workflows
// Invisible edge for layout HPLC_UV -> LC_HRMS [style=invis]; LC_HRMS ->

NMR_Spectroscopy [style=invis]; } .dot Caption: Workflow for the identification and

quantification of Ivermectin Impurity G.
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Conclusion
The identification and control of Ivermectin Impurity G are critical for ensuring the quality,

safety, and efficacy of Ivermectin products. This guide has provided a comprehensive overview

of the necessary analytical methodologies, from routine HPLC screening to definitive structural

elucidation by LC-MS and NMR. Adherence to pharmacopoeial methods and international
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regulatory guidelines is paramount for drug development professionals in this field. A thorough

understanding and implementation of these techniques will facilitate robust quality control and

ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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